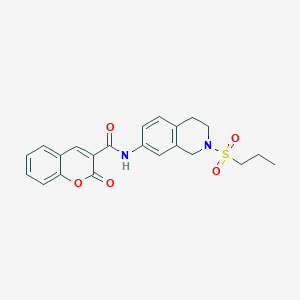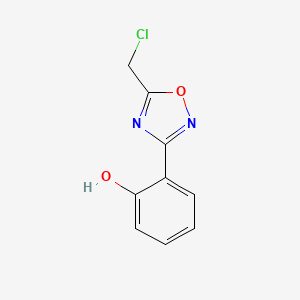
2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Phenols can be synthesized through various methods. One common method is the cumene process, where benzene is alkylated with propylene to form cumene, which is then oxidized to form phenol and acetone .
Molecular Structure Analysis
The basic structure of a phenol molecule consists of a hydroxyl group (-OH) attached to a benzene ring . The presence of the hydroxyl group makes phenols more reactive than simple aromatic hydrocarbons .
Chemical Reactions Analysis
Phenols are known to undergo a variety of chemical reactions. They are very reactive towards electrophilic aromatic substitution due to the activating nature of the hydroxyl group . Phenols can also undergo oxidation reactions to form quinones .
Physical And Chemical Properties Analysis
Phenols are typically colorless liquids or solids that turn reddish-brown upon exposure to air due to oxidation . They have higher boiling points compared to similar-sized alcohols due to stronger intermolecular hydrogen bonding . Phenols are also known for their distinct, often sharp, smell .
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
- Application in OLEDs : Iridium complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol derivatives, which are similar to 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol, have been used in OLEDs. These complexes show green phosphorescence and high photoluminescence quantum efficiency, contributing to OLEDs with good performance and low efficiency roll-off (Jin et al., 2014).
Antimicrobial Activity
- Antimicrobial Properties : Substituted 1,3,4-oxadiazole analogues have shown antimicrobial activity. Compounds similar to this compound demonstrated significant inhibition against bacterial strains like E. coli and Staphylococcus aureus, indicating potential for antimicrobial applications (Prabhashankar et al., 2013).
Antioxidant Activity
- Antioxidant Properties : New 1,3,4-oxadiazoles bearing phenol moieties, related to this compound, have been synthesized and shown to exhibit significant free-radical scavenging ability. This suggests potential use in fields requiring antioxidant properties (Shakir et al., 2014).
Chemosensors
- Fluoride Chemosensors : Compounds containing 1,3,4-oxadiazole groups and phenol hydroxyl, similar to the compound , have been used to develop novel anion sensors. These sensors exhibit colorimetric properties for fluoride sensing, indicating potential application in environmental monitoring and analytical chemistry (Ma et al., 2013).
Apoptosis Inducers in Cancer Therapy
- Potential Anticancer Agents : Related 1,2,4-oxadiazole compounds have been identified as apoptosis inducers, showing activity against breast and colorectal cancer cell lines. This suggests potential application in cancer therapy (Zhang et al., 2005).
Chemical Synthesis
- Use in Synthesis of Heterocycles : 1,3,4-oxadiazol-2(2H)-ones, related to the compound , have been used as starting materials in the synthesis of insecticidal compounds, demonstrating its utility in chemical synthesis (Rufenacht, 1972).
Photoluminescence in Materials Science
- Photoluminescent Materials : Iridium complexes with 1,3,4-oxadiazole derivatives, akin to the compound of interest, have been investigated for their photoluminescent properties, suggesting applications in materials science and photonics (Jing et al., 2017).
作用機序
Target of Action
Phenol, a component of the compound, is known to be active against a wide range of micro-organisms including some fungi and viruses . It has been used to disinfect skin and to relieve itching .
Mode of Action
In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
These include the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, and more .
Pharmacokinetics
It is known that 1° benzylic halides typically react via an sn2 pathway .
Result of Action
Phenol and its related compounds have been associated with various effects, including disinfection of skin, relief of itching, and analgesic or anesthetic effects .
Action Environment
It is known that chlorophenols, which include 2-chlorophenol, are toxic, colourless, weakly acidic organic compounds .
Safety and Hazards
将来の方向性
Research into phenolic compounds continues to be a vibrant field due to their wide range of biological activities and potential applications in industries such as pharmaceuticals and food. The development of efficient methods for their synthesis and modern, accurate methods for their detection and analysis will continue .
生化学分析
Biochemical Properties
It is known that phenolic compounds, such as 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenol, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-9(12-14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQIETXHXBMYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

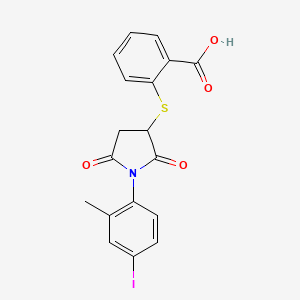

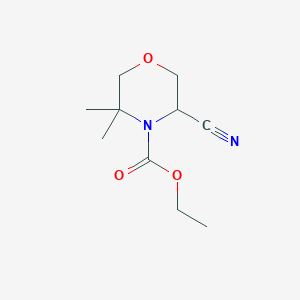
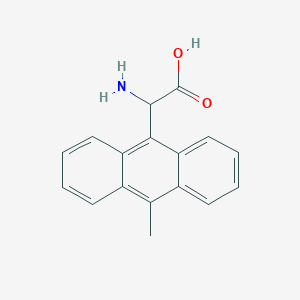
![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2799465.png)
![2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2799466.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2799469.png)
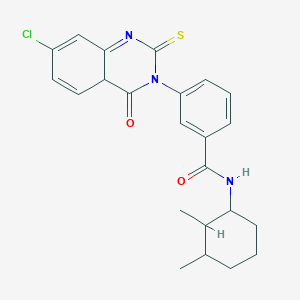
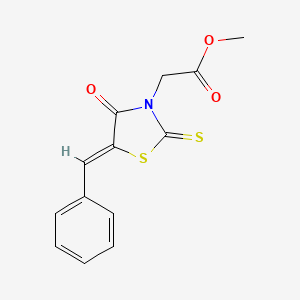

![Methyl 2-amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2799477.png)
![2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
